molecular formula C26H20O B8263234 2-Methoxy-9,9-diphenyl-9H-fluorene

2-Methoxy-9,9-diphenyl-9H-fluorene

Cat. No.: B8263234
M. Wt: 348.4 g/mol
InChI Key: PYRQCOUXJDARDK-UHFFFAOYSA-N
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Description

2-Methoxy-9,9-diphenyl-9H-fluorene is a high-purity fluorene derivative offered for research and development purposes. Fluorene-based compounds, particularly those with a 9,9-diphenyl substitution, are of significant interest in the field of organic electronics. The diphenyl groups at the 9-position help to prevent molecular aggregation and enhance amorphous characteristics, which is crucial for the morphological stability of thin films in devices . This specific derivative, functionalized with a methoxy group, is designed as a building block for the synthesis of more complex molecular architectures. Researchers utilize such compounds in the development of advanced materials, including hole-transporting materials (HTMs) for organic light-emitting diodes (OLEDs) . The fluorene core provides a rigid, conjugated structure, and its modification with donor groups like methoxy is a common strategy to fine-tune HOMO energy levels for improved charge injection and transport in multilayer devices . This product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxy-9,9-diphenylfluorene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20O/c1-27-21-16-17-23-22-14-8-9-15-24(22)26(25(23)18-21,19-10-4-2-5-11-19)20-12-6-3-7-13-20/h2-18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYRQCOUXJDARDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C3=CC=CC=C3C2(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Electronic and Optoelectronic Characteristics of 2 Methoxy 9,9 Diphenyl 9h Fluorene Derivatives

Photophysical Behavior and Spectroscopic Manifestations

The photophysical properties of 2-Methoxy-9,9-diphenyl-9H-fluorene derivatives are fundamentally dictated by their electronic structure, which can be finely tuned through chemical modifications.

Analysis of UV-Vis Absorption and Photoluminescence Emission Properties in Solution and Solid State

In solution, fluorene (B118485) derivatives typically exhibit sharp absorption bands in the UV region, corresponding to π-π* electronic transitions within the conjugated fluorene core. For instance, unsubstituted fluorene displays distinct absorption maxima around 289 nm and 301 nm. nih.gov The introduction of substituents, such as the methoxy (B1213986) and diphenyl groups at various positions, significantly influences these properties. Modifications can lead to a redshift in the absorption and emission spectra, indicating a reduction in the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov

The photoluminescence (PL) spectra of these compounds are also sensitive to their environment. In the solid state, intermolecular interactions can lead to different emission characteristics compared to dilute solutions. Concentration-induced quenching is a common phenomenon in the solid state, which can reduce the photoluminescence quantum yield. researchgate.net For some derivatives, the emission color can be tuned from blue to other regions of the visible spectrum by carefully designing the molecular structure.

Table 1: Photophysical Data for Selected Fluorene Derivatives

Compound Absorption Max (λabs, nm) Emission Max (λem, nm) Solvent
Unsubstituted Fluorene 289, 301 - -
Dibenzofulvene Derivatives (A-1 to A-6) - 443-500 -

Note: Data extracted from a study on dibenzofulvene derivatives, which are structurally related to the fluorene core being discussed. nih.gov

Investigation of Photoluminescence Quantum Yield and Radiative Decay Pathways

The photoluminescence quantum yield (PLQY) is a critical parameter for optoelectronic applications, representing the efficiency of the conversion of absorbed photons into emitted photons. The PLQY of fluorene derivatives can vary significantly depending on the molecular structure and the surrounding medium. For example, some donor-acceptor fluorene compounds have shown PLQYs that are practically independent of the solvent's nature, suggesting that the excitation does not induce a significant change in the dipole moment. researchgate.net

The fluorescence lifetime (τ) provides insight into the dynamics of the excited state. Fluorescence decay profiles are often observed on the nanosecond scale. researchgate.net The radiative (k_r) and non-radiative (k_nr) decay rate constants can be calculated from the PLQY and the fluorescence lifetime. The ratio of these constants indicates the dominant de-excitation pathway. In many organic chromophores, non-radiative processes can predominate over radiative ones. researchgate.net For some fluorene derivatives, the PLQY in thin films is significantly lower than in solution, suggesting strong concentration-induced quenching in the solid state. researchgate.net

Examination of Solvatochromic Effects and Stokes Shift Phenomena

Solvatochromism, the change in the color of a substance with the polarity of the solvent, is a key indicator of changes in the electronic distribution upon excitation. For unsubstituted fluorene, the position of the maximum absorption band remains essentially the same in solvents of different polarities, indicating a lack of significant solvatochromism. nih.gov However, for derivatives with donor-acceptor character, a change in solvent polarity can lead to noticeable shifts in the absorption and emission spectra.

The Stokes shift, which is the difference in energy between the absorption and emission maxima, is also an important characteristic. A large Stokes shift is often desirable for applications like fluorescent probes and OLEDs to minimize self-absorption. The magnitude of the Stokes shift in fluorene derivatives is influenced by the degree of structural relaxation in the excited state.

Influence of Methoxy and Diphenyl Substitution on Intramolecular π-Conjugation and Electronic Transitions

The introduction of methoxy and diphenyl groups at the C9 position of the fluorene ring has a profound impact on its electronic properties. The sp3 hybridization of the C9 carbon in standard fluorene derivatives limits the conjugation across the biphenyl (B1667301) system. nih.gov However, modifications that lead to sp2 hybridization at this position can planarize this part of the molecule, enhancing π-conjugation. nih.gov

The methoxy group, depending on its position and orientation, can act as an electron-donating group through resonance, influencing the energy levels of the molecular orbitals. nih.gov When the methoxy group is in the plane of the quinone ring, its oxygen p-orbitals can conjugate with the π-system, leading to electron donation. nih.gov The diphenyl groups at the C9 position introduce significant steric hindrance, which can affect the molecular packing in the solid state and influence the photophysical properties. chemrxiv.org These substitutions collectively modulate the intramolecular charge transfer (ICT) characteristics and the energy of electronic transitions. ucf.edu

Electrochemical Properties and Redox Processes

The electrochemical behavior of this compound derivatives is crucial for their application in electronic devices, as it determines their ability to transport charge carriers.

Cyclic Voltammetry and Chronoamperometry Studies of Oxidation and Reduction Potentials

Cyclic voltammetry (CV) is a powerful technique used to investigate the redox properties of these compounds. CV measurements provide information about the oxidation and reduction potentials, which are related to the HOMO and LUMO energy levels, respectively. The electrochemical oxidation of some diphenylmethylidenefluorenes results in the formation of fluorenylidene dications. nih.gov

Studies have shown a strong linear correlation between the redox potential for dication formation and parameters that describe the electronic effects of substituents. nih.gov The redox potentials for the formation of dications of meta-substituted diphenylmethylidenes are more positive than for the para-substituted analogues, indicating their greater thermodynamic instability. nih.gov The introduction of electron-donating or electron-withdrawing groups can significantly alter the redox potentials. For instance, modifying the fluorene structure to dibenzofulvene derivatives leads to a significant facilitation of electrode processes and a lowering of the energy band gap. nih.gov

Table 2: Electrochemical Data for Selected Fluorene Derivatives

Compound/Derivative Type Oxidation Potential (V) Reduction Potential (V) Technique
Dinitrobutoxy carbonyl fluorenone - Two cathodic peaks observed Cyclic Voltammetry
t-butyl-2,4,7-trinitrofluorenone - Two cathodic peaks observed Cyclic Voltammetry
2,7-Dicyano-4,5-dinitro-9-X-fluorenes Multiple reversible redox waves - Cyclic Voltammetry

Note: Data extracted from studies on various fluorenone and dinitrofluorene derivatives, highlighting the redox behavior observable with cyclic voltammetry. researchgate.netresearchgate.net

Determination of Ionization Potentials and Electron Affinities in Amorphous Films

The ionization potential (IP) and electron affinity (EA) are fundamental electronic parameters that govern the efficiency of charge injection and transport in organic semiconductor devices. In amorphous films, these properties are influenced by the molecular structure and intermolecular interactions.

Theoretical calculations, such as those employing Density Functional Theory (DFT), can also provide estimates of these parameters. For a series of fluorene derivatives, DFT calculations have been used to determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which are related to the ionization potential and electron affinity, respectively nih.gov.

Based on related compounds, the electronic properties can be approximated as shown in the table below.

PropertyEstimated Value (eV)Method
Ionization Potential~5.8Based on similar fluorene derivatives
Electron Affinity~2.5Based on similar fluorene derivatives
These values are estimations based on data for structurally related fluorene compounds and may not represent the exact values for this compound.

Characterization of Hole and Electron Transport Mobilities

The ability of a material to transport charge carriers, quantified by its hole and electron mobilities, is critical for the performance of organic light-emitting diodes (OLEDs) and other electronic devices. In amorphous films, charge transport is typically described by a hopping mechanism between localized states.

For amorphous semiconducting copolymers containing fluorene and thiophene (B33073) moieties, field-effect transistor mobilities have been achieved in the range of 1.6 x 10⁻⁴ cm²V⁻¹s⁻¹ to 5.4 x 10⁻⁴ cm²V⁻¹s⁻¹ under ambient conditions ossila.com. These values highlight the potential of fluorene-based materials in thin-film transistors ossila.com.

The table below presents typical charge transport mobilities for related fluorene derivatives.

Charge CarrierMobility (cm²/Vs) at an electric field of ~10⁵ V/cm
Hole10⁻³ - 10⁻⁴
Electron10⁻⁴ - 10⁻⁵
These values are representative of amorphous films of various 9,9-diphenyl-9H-fluorene derivatives and serve as an estimate for this compound.

Intermolecular Interactions and Solid-State Optoelectronic Phenomena

In the solid state, the photophysical behavior of this compound derivatives is largely governed by intermolecular interactions, which can lead to phenomena such as aggregation-induced emission (AIE), and the formation of excimers, exciplexes, and electroplexes.

Mechanisms of Aggregation-Induced Emission (AIE) and Excimer Formation

Many conventional fluorescent molecules suffer from aggregation-caused quenching (ACQ), where their emission intensity decreases in the aggregated or solid state due to the formation of non-emissive excimers through π–π stacking interactions. In contrast, molecules exhibiting aggregation-induced emission (AIE) are non-emissive or weakly emissive in solution but become highly luminescent in the aggregated state. This phenomenon is particularly relevant for materials like this compound, which possess multiple phenyl rings that can undergo intramolecular rotations in solution.

The primary mechanism behind AIE is the restriction of intramolecular motion (RIM), which includes the restriction of intramolecular rotation (RIR) and vibration (RIV). In dilute solutions, the phenyl groups of the diphenylfluorene core can rotate freely, providing non-radiative decay pathways for the excited state. In the aggregated state, these rotations are sterically hindered, which blocks the non-radiative channels and promotes radiative decay, leading to strong fluorescence. The introduction of electron-donating groups can also induce AIE behavior nih.gov.

Excimers are excited-state dimers formed between two identical molecules. While often associated with quenching, in some systems, excimer formation can lead to new, red-shifted emission bands. The formation of excimers is concentration-dependent and is favored in the solid state where molecules are in close proximity.

Characterization of Exciplex and Electroplex Formation for Charge Transfer

An exciplex is an excited-state complex formed between an electron donor and an electron acceptor molecule. vlabs.ac.innih.gov This is distinct from an excimer, which forms between two identical molecules. nih.gov The formation of an exciplex involves a charge-transfer interaction where, upon excitation, an electron is transferred from the HOMO of the donor to the LUMO of the acceptor. vlabs.ac.in This results in a charge-separated state that can emit light, typically at a longer wavelength than the emission of the individual molecules. The stability and emission properties of the exciplex are highly dependent on the energy difference between the donor's HOMO and the acceptor's LUMO. For stable exciplex formation, it is suggested that the HOMO and LUMO energy levels of the donor and acceptor should differ by more than 0.4 eV. vlabs.ac.in In some fluorene-based systems, complete exciplex formation has been observed when the driving force, calculated from the LUMO energy difference, is greater than 0.57 eV.

An electroplex is conceptually similar to an exciplex but is formed under electrical excitation in a device, where charge carriers (holes and electrons) are injected and recombine at the donor-acceptor interface.

For a molecule like this compound, the methoxy group acts as a weak electron donor. When blended with a suitable electron-acceptor material, it can participate in the formation of exciplexes or electroplexes, which is a critical process in the operation of certain types of OLEDs and organic photovoltaic cells.

Stability of Electronic Properties under Applied Stress

The long-term performance and reliability of organic electronic devices are critically dependent on the stability of the active materials under various stress conditions, including thermal and oxidative stress.

Thermal and Oxidative Stability of Fluorene-Based Conjugated Systems

Fluorene-based conjugated systems, including 9,9-diphenyl-9H-fluorene derivatives, generally exhibit good thermal stability. The bulky, spiro-like nature of the 9,9-diphenyl substitution can enhance morphological stability and prevent crystallization at elevated temperatures. However, like many organic materials, they are susceptible to oxidative degradation, particularly in the presence of oxygen and light.

A common degradation pathway for fluorene derivatives involves the oxidation of the C9 position, leading to the formation of fluorenone-like species. This introduces a ketone group into the conjugated system, which can act as a charge trap and an emission quencher, leading to a decrease in device efficiency and a change in the emission color. The presence of a methoxy group might influence the oxidative stability, but specific studies on this compound are needed for a conclusive assessment.

The intrinsic stability of the material, coupled with proper device encapsulation to prevent exposure to oxygen and moisture, is crucial for achieving long operational lifetimes in electronic devices.

Impact on Device Lifetime and Mechanisms of Performance Degradation

The operational stability and lifetime of organic electronic and optoelectronic devices are critical parameters for their practical application. For devices incorporating this compound and its derivatives, their longevity is intrinsically linked to the chemical and photophysical stability of the fluorene core and the influence of its substituents. While specific, long-term degradation studies exclusively focused on this compound are not extensively documented in publicly available research, the degradation pathways can be inferred from studies on related fluorene-based materials.

Fluorene derivatives, in general, are known to be sensitive to degradation, which can curtail device lifetime and performance. nih.gov This degradation can be particularly influenced by the presence of electron-donating or electron-accepting groups attached to the fluorene core. nih.gov The methoxy group (-OCH3) at the C2 position is an electron-donating group, which can influence the electronic properties and, consequently, the stability of the molecule.

One of the primary mechanisms of performance degradation in devices utilizing fluorene-based compounds is the formation of undesirable emissive species or non-emissive quenching sites over time. nih.gov Strong intermolecular interactions can lead to the formation of aggregates or excimers, which may have different and often less desirable emission characteristics, leading to a reduction in device efficiency. nih.gov

Mechanisms of Performance Degradation:

Several key mechanisms contribute to the degradation of fluorene-based materials in electronic devices:

Photo-oxidation: In the presence of oxygen and under light exposure or electrical stress, the fluorene moiety can undergo oxidation. A common degradation product is the formation of fluorenone at the C9 position. This is particularly relevant for fluorene derivatives that have hydrogen atoms at the C9 position. However, in the case of this compound, the presence of two phenyl groups at the C9 position provides significant steric hindrance and eliminates the possibility of direct oxidation at this site to form a ketone. This substitution is a common strategy to enhance the stability of fluorene-based materials.

Interface Instability: Degradation can also occur at the interfaces between different layers in a device. Poor adhesion, chemical reactions between adjacent materials, or the diffusion of materials across interfaces can lead to a deterioration of device performance over time. The choice of appropriate adjacent materials and careful device engineering are critical to mitigate these effects.

Impact of Substituents on Stability:

9,9-Diphenyl Substitution: The presence of the two phenyl groups at the C9 position is a key feature for enhancing stability. This substitution pattern prevents the formation of fluorenone, a common degradation product that acts as a luminescence quencher. This structural modification is a well-established strategy to improve the lifetime of fluorene-based emitters.

Computational Chemistry and Theoretical Modeling of 2 Methoxy 9,9 Diphenyl 9h Fluorene Architectures

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Analyses

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) have become indispensable tools for predicting the properties of complex organic molecules. For fluorene (B118485) derivatives, these methods provide a robust framework for understanding structure-property relationships from the ground up.

Elucidation of Electronic Structure: Frontier Molecular Orbitals (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic behavior of a molecule. The energy and spatial distribution of these orbitals dictate the molecule's charge transport characteristics, reactivity, and photophysical properties.

In the case of 2-Methoxy-9,9-diphenyl-9H-fluorene, the introduction of a methoxy (B1213986) group at the 2-position is expected to significantly influence the electronic landscape. Methoxy groups are known electron-donating substituents, which tend to raise the energy of the HOMO more significantly than the LUMO, thereby reducing the HOMO-LUMO energy gap. This effect has been computationally observed in related fluorene derivatives. For instance, a DFT study on 2,7-di-(N,N-diphenylamino)-9,9-dimethyl-9H-fluorene functionalized with methoxy groups showed a destabilization of the HOMO level. researchgate.net

The 9,9-diphenyl substitution also plays a crucial role. While these groups are primarily introduced to enhance solubility and prevent aggregation-caused quenching by disrupting intermolecular packing, they also have electronic consequences. The phenyl rings are electronically coupled to the fluorene core, which can affect the energy levels of the frontier orbitals.

While specific DFT calculations for this compound are not widely published, data from analogous compounds can provide valuable insights. The following table presents representative HOMO, LUMO, and energy gap values for related fluorene derivatives, calculated using DFT methods.

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Computational Method
2,7-dibromo-9H-fluorene---TD-DFT
7-(dimethylamino)-9,9-dimethyl-9H-fluorene-2-carbaldehyde-5.29-2.352.94B3LYP/6-31G(d,p)

Data for 2,7-dibromo-9H-fluorene was noted in a study, though specific energy values were not provided in the snippet. rsc.org The data for 7-(dimethylamino)-9,9-dimethyl-9H-fluorene-2-carbaldehyde is from a detailed computational study on related chromophores. nih.gov

Based on these trends, it is reasonable to predict that this compound will exhibit a HOMO level that is raised due to the methoxy donor group, leading to a smaller energy gap compared to the unsubstituted 9,9-diphenyl-9H-fluorene. The LUMO is expected to be largely localized on the fluorene backbone, a common feature in such compounds. researchgate.net

Prediction and Interpretation of Spectroscopic Signatures (Absorption, Emission)

Time-Dependent DFT (TD-DFT) is a powerful method for calculating the excited-state properties of molecules, allowing for the prediction of absorption and emission spectra. For this compound, TD-DFT calculations can elucidate the nature of its electronic transitions.

The primary electronic transition of interest is the HOMO-LUMO transition, which typically corresponds to the lowest energy absorption band (λmax). The introduction of the methoxy group is expected to cause a bathochromic (red) shift in the absorption spectrum compared to the unsubstituted fluorene core, due to the reduced HOMO-LUMO gap.

Computational studies on similar fluorene-based chromophores have demonstrated a good correlation between TD-DFT calculated absorption maxima and experimental data. nih.gov For instance, in a study of fluorene derivatives with varying donor and acceptor groups, TD-DFT calculations at the B3LYP/6-31G(d,p) level were used to predict the electronic absorption bands. nih.gov

The following table illustrates the kind of data that can be obtained from such calculations, showing theoretical absorption data for a related fluorene derivative.

CompoundCalculated λmax (nm)Oscillator Strength (f)Major ContributionComputational Method
7-(dimethylamino)-9,9-dimethyl-9H-fluorene-2-carbaldehyde3961.1399HOMO -> LUMOTD-DFT/B3LYP/6-31G(d,p)

This data is for a related fluorene derivative and serves as an example of the output from TD-DFT calculations. nih.gov

For this compound, TD-DFT would likely predict a strong absorption in the UV-A region, with the transition having significant π-π* character, localized on the fluorene moiety and influenced by the methoxy substituent. The emission spectrum, which is related to the transition from the first excited state to the ground state, would also be predicted, providing insights into the compound's potential as a blue-light emitter, a common application for fluorene derivatives.

Geometrical Optimization and Conformational Analysis, including Planarity

The three-dimensional structure of a molecule is fundamental to its properties. DFT is widely used to perform geometrical optimizations to find the lowest energy conformation of a molecule. For this compound, key structural parameters include the planarity of the fluorene core and the orientation of the methoxy and diphenyl groups.

The fluorene unit itself is largely planar. However, the bulky 9,9-diphenyl groups adopt a tetrahedral geometry around the C9 atom, with the phenyl rings twisted out of the plane of the fluorene core. This "spiro" configuration is crucial for preventing intermolecular π-stacking and the associated quenching of fluorescence in the solid state. The methoxy group at the 2-position will have a preferred orientation relative to the fluorene ring, which can be determined through conformational analysis.

DFT calculations on related fluorene derivatives have shown that different conformers can have minute energy differences, but their varied dipole moments can impact device performance. researchgate.net A full geometrical optimization of this compound would provide precise bond lengths, bond angles, and dihedral angles, offering a detailed picture of its steric and electronic landscape.

Advanced Quantum Chemical Calculations for Excited State Dynamics

While TD-DFT is excellent for predicting vertical excitation energies, understanding the complete photophysical cycle, including non-radiative decay pathways, requires more advanced computational methods. Techniques such as Complete Active Space Self-Consistent Field (CASSCF) and Multireference Configuration Interaction (MRCI) can provide a more detailed picture of the potential energy surfaces of the ground and excited states.

For a molecule like this compound, these methods could be used to investigate:

Internal Conversion (IC): The non-radiative decay between electronic states of the same spin multiplicity.

Intersystem Crossing (ISC): The non-radiative transition between states of different spin multiplicities (e.g., from a singlet excited state to a triplet state).

Vibronic Coupling: The interaction between electronic and vibrational states, which plays a crucial role in the rates of IC and ISC.

Molecular Dynamics Simulations to Understand Intermolecular Interactions and Aggregation

While the 9,9-diphenyl substitution is designed to inhibit aggregation, weak intermolecular interactions can still occur, particularly in thin films or at high concentrations. Molecular Dynamics (MD) simulations can provide insights into the nature and strength of these interactions.

Using a force field parameterized from quantum mechanical calculations, MD simulations can model the behavior of a large ensemble of this compound molecules over time. This can reveal:

Preferred packing motifs: How the molecules arrange themselves in the condensed phase.

Radial distribution functions: To quantify the degree of intermolecular ordering.

The influence of the methoxy group: On intermolecular hydrogen bonding or dipole-dipole interactions.

Understanding these aggregation phenomena is critical for predicting the performance of the material in solid-state devices, where intermolecular interactions can significantly alter the photophysical properties observed in dilute solutions.

Rational Design and Virtual Screening of Novel Fluorene Derivatives via Computational Methods

The computational methodologies described above not only allow for the characterization of existing molecules but also pave the way for the rational design of new fluorene derivatives with tailored properties. By systematically modifying the structure of this compound in silico, it is possible to screen for candidates with improved characteristics.

For example, computational screening could be used to:

Tune the emission color: By introducing different electron-donating or -withdrawing groups at various positions on the fluorene core.

Enhance charge transport: By modifying the molecular structure to optimize the HOMO and LUMO energy levels for specific device architectures.

Improve photostability: By identifying and eliminating structural motifs that are prone to photochemical degradation.

This "virtual screening" approach can significantly accelerate the discovery of new materials by prioritizing the synthesis of the most promising candidates, saving time and resources in the laboratory. The development of novel hole-transporting materials based on spiro[fluorene-9,9′-xanthene], a related class of compounds, has been guided by such rational design principles. acs.org

Structure Property Relationships and Rational Derivative Design Strategies for 2 Methoxy 9,9 Diphenyl 9h Fluorene Analogs

Systematic Variation of the Alkoxy Group at the 2-Position (e.g., Ethoxy, Propoxy)

The alkoxy group at the 2-position of the fluorene (B118485) core plays a crucial role in modulating the solid-state packing and solubility of the material, which in turn significantly influences the performance of devices fabricated from these compounds.

The length of the alkoxy chain directly impacts the intermolecular forces, solubility, and the morphology of thin films. Increasing the alkyl chain length from methoxy (B1213986) to ethoxy and propoxy generally leads to a decrease in intermolecular interactions, such as π-π stacking, due to increased steric hindrance. This can disrupt the crystalline packing and lead to more amorphous thin films.

Longer alkyl chains enhance the solubility of the compounds in common organic solvents. For instance, while 2-methoxy-9,9-diphenyl-9H-fluorene might exhibit moderate solubility, its ethoxy and propoxy analogs are expected to be more soluble, which is advantageous for solution-based processing techniques. However, this increased solubility and steric bulk can also have a downside. The film-forming properties may be altered, potentially leading to less uniform and less stable films, which can be detrimental to device performance. The introduction of bulky substituents at the C9 position is a known strategy to create stable and homogeneous films. researchgate.net

Alkoxy Group Expected Solubility Trend Expected Impact on Intermolecular Interactions Expected Film Morphology
MethoxyModerateStronger π-π stackingMore ordered/crystalline
EthoxyHighWeaker π-π stackingLess ordered/amorphous
PropoxyVery HighWeakest π-π stackingMore amorphous

The position of the alkoxy substituent on the fluorene ring has a profound effect on the electronic properties of the molecule. An alkoxy group is generally considered electron-donating through resonance. When placed at the 2-position, the methoxy group can effectively donate electron density into the fluorene's aromatic system, influencing the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.

Modification of the 9,9-Diaryl Moieties

The two phenyl groups at the 9-position are not part of the fluorene's conjugated system but their substitution can significantly influence the material's properties through steric and electronic effects.

For example, introducing a strong electron-donating group like a dimethylamino group can increase the electron density of the phenyl ring, which may lead to subtle changes in the solid-state packing and morphology. Conversely, an electron-withdrawing group like a cyano or nitro group can alter the electrostatic potential of the molecule's surface. Studies on related 9,9-diarylfluorenes have shown that such substitutions affect the oxidation potential and improve the morphological stability of these materials. ntu.edu.tw

Substituent on Phenyl Ring (para-position) Group Type Expected Impact on Electronic Properties
-OCH₃Electron-DonatingMinor increase in HOMO energy level
-N(CH₃)₂Strong Electron-DonatingSmall increase in HOMO energy level
-CNElectron-WithdrawingMinor decrease in LUMO energy level
-NO₂Strong Electron-WithdrawingSmall decrease in LUMO energy level

This table outlines the expected qualitative impact of substituents on the electronic properties of this compound analogs.

The introduction of bulky substituents on the phenyl rings at the C9 position can induce significant steric hindrance, which forces a twist in the conformation of the phenyl groups relative to the fluorene plane. This steric hindrance can be strategically used to control the intermolecular packing and prevent aggregation-caused quenching of luminescence, a common issue in solid-state organic emitters.

For instance, introducing methyl groups at the ortho-positions of the phenyl rings would create substantial steric crowding, leading to a more twisted and non-planar geometry. This can effectively suppress the formation of undesirable excimers and lead to more stable and efficient blue emission in organic light-emitting diodes (OLEDs). The introduction of bulky aryl substituents at the C9 position is known to result in stable, homogeneous films with high glass transition temperatures. researchgate.net

Functionalization at Other Fluorene Ring Positions (e.g., C-7) for Extended Conjugation

To further tailor the optoelectronic properties of this compound, functionalization at other positions on the fluorene ring, such as C-7, can be employed to extend the π-conjugation. The 2,7-positions of the fluorene core are electronically coupled, and introducing substituents at the C-7 position can create a donor-acceptor or a more extended donor-π-donor system.

Synthesis of Donor-Acceptor (D-A) or Donor-Bridge-Acceptor (D-B-A) Molecular Architectures

The construction of donor-acceptor (D-A) and donor-bridge-acceptor (D-B-A) systems is a cornerstone of molecular engineering for organic electronics. In these architectures, electron-donating and electron-accepting moieties are linked together, often through a π-conjugated bridge, to facilitate intramolecular charge transfer (ICT). This ICT process is fundamental to the nonlinear optical (NLO) properties and tunable emission characteristics of the molecules. rsc.org

A common strategy involves using the fluorene unit as the electron-rich donor component or as the central part of the π-bridge. The synthesis of these molecules often employs versatile cross-coupling reactions. For instance, the Horner-Emmons reaction is utilized to create vinyl linkages between the donor and acceptor units. nih.gov Similarly, palladium-catalyzed reactions like the Suzuki coupling are instrumental in forming carbon-carbon bonds between aryl units, allowing for the construction of complex conjugated systems. nih.govnih.gov

One synthetic approach to creating D-A-D (donor-acceptor-donor) type fluorene derivatives involves the nitration of a 9,9-didecyl-9H-fluorene-2,7-dicarbaldehyde intermediate. nih.gov The introduction of nitro groups at the 4 and 5 positions of the fluorene ring creates a central acceptor unit. nih.gov Subsequent reaction, such as a Horner-Emmons reaction, can then attach donor groups to the ends of the molecule. nih.gov

Another example involves the synthesis of D-π-A and A-π-A (acceptor-pi-acceptor) molecules where a fluorene core is functionalized with diphenylamino groups as electron donors and benzothiazole (B30560) moieties as electron acceptors. nih.gov The synthetic route may involve a Suzuki or Stille coupling to connect a fluorenyl boronic acid or stannane (B1208499) derivative with a halogenated acceptor molecule. The sequence of reactions is carefully planned to build the target architecture step-by-step, often involving protection and deprotection of reactive groups and purification at each stage to ensure the final product's purity.

The table below summarizes the photophysical properties of representative D-A fluorene derivatives.

CompoundDonor GroupAcceptor GroupAbsorption Max (nm)Emission Max (nm)
7-(5-(benzothiazol-2-yl)thiophen-2-yl)-9,9-didecyl-N,N-diphenyl-9H-fluoren-2-amine (Probe I) nih.govDiphenylaminoBenzothiazole420530
2,2′-(5,5′-(9,9-didecyl-9H-fluorene-2,7-diyl)bis(thiophene-5,2-diyl))dibenzothiazole (Probe II) nih.govFluorene (part of bridge)Benzothiazole418478
N,N-diphenyl-7-[2-(4-pyridinyl)ethenyl]-9,9-didecyl-fluorene-2-amine (AF-50) acs.orgDiphenylamino2-(4-vinyl)pyridine--
2-benzothiazolyl-end-capped AF-240 acs.orgDiphenylamino2-benzothiazolyl--

Data sourced from multiple studies and may not be directly comparable due to different measurement conditions.

Incorporation of Heteroatoms or Additional Chromophores into the Conjugated System

Introducing heteroatoms such as nitrogen, sulfur, or oxygen into the conjugated backbone of fluorene-based molecules is a powerful method for modulating their electronic and photophysical properties. chemrxiv.org Heteroatoms can alter the electron density distribution, influence the planarity of the molecule, and provide sites for further functionalization.

For example, incorporating thiophene (B33073) units into the π-bridge of a D-A system can enhance conjugation length and improve charge transport. nih.gov The synthesis of such molecules, like 7-(5-(benzothiazol-2-yl)thiophen-2-yl)-9,9-didecyl-N,N-diphenyl-9H-fluoren-2-amine, involves coupling reactions between fluorene, thiophene, and benzothiazole building blocks. nih.gov The sulfur atom in thiophene can help to planarize the structure and lower the energy gap.

Nitrogen-containing heterocycles like benzothiazole, benzoxazole, and quinoxaline (B1680401) are often used as electron-accepting units. acs.org The choice of heterocycle has a significant impact on the strength of the acceptor and, consequently, on the molecule's two-photon absorption cross-section. acs.org For instance, replacing an olefinic linkage with a more photochemically stable heterocyclic acceptor like 2-benzothiazolyl can improve the material's durability without drastically compromising its nonlinear optical properties. acs.org

Furthermore, the strategic placement of different chromophores within a single molecule can lead to unique photophysical behaviors. A bifunctional molecule was created by linking 9-phenyl-9H-carbazole and 9,9-dimethyl-9H-fluorene chromophores through a central silicon atom. nih.gov This silicon bridge effectively breaks the electronic conjugation between the two units, meaning the absorption and emission properties of the individual chromophores are largely retained. nih.gov This approach allows for the development of materials that combine the distinct properties of different chromophores in one molecule.

Polymerization and Copolymerization Strategies Involving Fluorene Monomers with Methoxy-Diphenyl Units

Polymerization of fluorene-based monomers is a key strategy for creating robust, film-forming materials for large-area electronic devices. The properties of these polymers can be precisely controlled through the design of the monomer and the polymerization method.

Design of Conjugated Polymers for Enhanced Charge Transport and Light Emission

Conjugated polymers based on fluorene are renowned for their strong blue light emission and excellent charge transport properties, making them prime candidates for organic light-emitting diodes (OLEDs). nih.govresearchgate.net The Suzuki polycondensation reaction is a widely used and efficient method for synthesizing these polymers, typically by reacting a fluorene-2,7-diboronic acid ester with a dibromo-comonomer in the presence of a palladium catalyst. nih.gov20.210.105ariel.ac.il

The electronic properties of the resulting polymer can be tuned by copolymerizing the fluorene monomer with other aromatic units. 20.210.105 This copolymerization approach alters the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the polymer.

Incorporating electron-donating units : When fluorene is copolymerized with a phenylene ring carrying electron-donating alkoxy groups, the resulting polymer exhibits a red-shifted absorption spectrum. This corresponds to a slight decrease in the HOMO energy level and an increase in the LUMO level compared to the unsubstituted analog. 20.210.105

Incorporating electron-withdrawing units : Conversely, attaching electron-withdrawing ester groups to the phenylene comonomer leads to a blue-shift in the absorption spectrum, with a decrease in both HOMO and LUMO energy levels. 20.210.105

Incorporating other comonomers : Using comonomers like carbazole (B46965) can cause a blue shift and an increase in the HOMO level, while naphthalene (B1677914) comonomers can lower both HOMO and LUMO levels. 20.210.105

This tuning of energy levels is crucial for optimizing charge injection and transport within an OLED and for controlling the emission color. Efficient energy transfer from the fluorene segments to the comonomer units can be achieved, which is a useful strategy for generating emission at longer wavelengths. nih.gov For example, copolymers of fluorene with dicyanostilbene show yellow-green luminescence. nih.gov

The table below illustrates how different comonomers affect the electronic properties of fluorene-based polymers.

PolymerComonomerHOMO (eV)LUMO (eV)Emission Peak (nm)
Poly(9,9-dihexylfluorene) (P1) 20.210.105None (Homopolymer)-5.76-2.12416
Poly[2,7-(9,9-dihexylfluorene)-co-alt-p-phenylene] (P2) 20.210.105Phenylene-5.80-2.43406
P4 (with alkoxy groups on phenylene) 20.210.105Alkoxy-phenylene-5.70-2.35415
P6 (with ester groups on phenylene) 20.210.105Ester-phenylene-6.04-2.71390
P9 (with naphthalene comonomer) 20.210.105Naphthalene-5.92-2.62412

Data extracted from a comparative study and intended for trend illustration.

Development of Cross-linkable Polymer Systems for Improved Device Stability and Shelf-Life

A significant challenge in the fabrication of multilayer OLEDs via solution processing is the potential for the solvent of an upper layer to dissolve and damage the underlying layers. displaydaily.com One effective solution is to use cross-linkable polymers. After being deposited as a thin film, these polymers can be made insoluble through a chemical reaction, typically induced by heat or light. displaydaily.com This renders the layer robust and resistant to subsequent solvent exposure, improving device stability and operational lifetime. rsc.org

The design of cross-linkable fluorene polymers involves incorporating reactive groups into the monomer structure. These can be attached to the C-9 position of the fluorene or to the side chains of the polymer. For example, hole-transporting materials (HTMs) have been synthesized with an alkyl fluorene core and vinylphenyl)aniline) end groups. rsc.org The vinyl groups can undergo thermal cross-linking, creating a stable, insoluble hole-transport layer. rsc.org

Another approach involves using thermally curable functional groups like benzocyclobutene (BCB). displaydaily.com A copolymer incorporating BCB units can be cross-linked by heating, forming strong bonds between polymer chains without the need for an external initiator. displaydaily.com This cross-linking not only improves solvent resistance but can also enhance the thermal stability of the material, as indicated by an increased glass transition temperature (Tg). oregonstate.edu The resulting solution-processed green phosphorescent OLEDs (PHOLEDs) using such cross-linkable HTMs have shown high efficiency, demonstrating the viability of this strategy for high-performance displays. rsc.org

The introduction of bulky, rigid structures like a spiro-functionalized fluorene core can also contribute to improved thermal and spectral stability by hindering the formation of aggregates or excimers, which can cause undesirable long-wavelength emission and degrade color purity. 20.210.105

Future Perspectives and Unresolved Challenges in the Research of 2 Methoxy 9,9 Diphenyl 9h Fluorene

Application of Advanced In-Operando Characterization Techniques for Device Performance Monitoring

To bridge the gap between material properties and device performance, it is crucial to understand how materials behave under actual operating conditions. Advanced in-operando characterization techniques offer a powerful toolkit for real-time monitoring of the physical and chemical changes occurring within an organic electronic device as it functions. jos.ac.cnjos.ac.cnresearching.cn Techniques such as in-situ/operando spectroscopy, microscopy, and X-ray scattering can provide invaluable insights into charge transport dynamics, morphological evolution, and degradation pathways at the molecular level. jos.ac.cnjos.ac.cnresearchgate.net For instance, in-operando scanning probe microscopy can reveal nanoscale changes in film morphology, while in-situ photoelectron spectroscopy can track shifts in energy levels during device operation. jos.ac.cnresearching.cn Applying these techniques to devices incorporating 2-Methoxy-9,9-diphenyl-9H-fluorene would enable researchers to directly observe the mechanisms that govern their efficiency, stability, and failure modes, providing critical feedback for the rational design of improved materials and device architectures. jos.ac.cnresearchgate.net

Implementation of High-Throughput Screening and Machine Learning for Rational Design and Discovery

The traditional approach to materials discovery, which often relies on intuition and iterative experimental work, can be time-consuming and inefficient. nih.govresearchgate.net High-throughput screening (HTS) and machine learning (ML) are emerging as transformative tools for accelerating the design and discovery of new organic electronic materials. nih.govrsc.orgharvard.edu By combining computational screening of vast virtual libraries of molecules with experimental validation, researchers can rapidly identify promising candidates with desired properties. harvard.edursc.org For instance, a large library of fluorene (B118485) derivatives with various substituents could be computationally screened for their electronic and photophysical properties. chemrxiv.org Machine learning models, trained on existing experimental and computational data, can then predict the performance of new, unsynthesized molecules with increasing accuracy, guiding synthetic efforts towards the most promising candidates. nih.govnih.gov This data-driven approach, often referred to as the "materials genome" concept, has the potential to significantly shorten the development cycle for next-generation materials based on the this compound scaffold. harvard.eduhutchisonlab.org

Addressing Long-Term Stability and Degradation Mechanisms in High-Performance Devices

A major hurdle for the commercialization of many organic electronic technologies, particularly for applications like solid-state lighting and displays, is the limited operational lifetime of the devices. nih.govnih.gov Organic materials are susceptible to various degradation mechanisms, including chemical reactions with ambient moisture and oxygen, photochemical degradation under illumination, and morphological changes at elevated temperatures. nih.govnih.govacs.org For fluorene-based materials, a known issue is the potential for oxidation at the C-9 position, which can create emissive defects and reduce device performance. researchgate.net Understanding the specific degradation pathways that affect devices incorporating this compound is paramount. This requires detailed studies that couple device lifetime measurements with post-mortem analysis of the degraded devices using various spectroscopic and microscopic techniques. acs.org The insights gained from these studies will be crucial for designing more robust materials and device architectures with enhanced long-term stability. nih.govacs.org

Exploration of Novel Device Architectures and Multicomponent Organic Systems

The performance of an organic electronic device is not solely determined by the properties of a single material but by the complex interplay between all the components within the device architecture. researchgate.netarxiv.org Future research should explore the integration of this compound into novel device architectures designed to enhance efficiency and stability. This could involve the development of multi-layer device structures with improved charge injection and transport balance, or the use of tandem architectures to maximize light absorption or emission. researchgate.netqucosa.de Furthermore, the exploration of multicomponent organic systems, where this compound is blended with other functional materials, could lead to synergistic effects and improved device performance. rsc.org For instance, co-depositing it with other host materials or incorporating it into exciplex-based emitting systems could open up new possibilities for achieving high-performance organic light-emitting diodes (OLEDs). mdpi.comnih.gov The development of advanced fabrication techniques, such as those used for creating organ-on-a-chip systems, could also inspire new three-dimensional device architectures. nih.gov

Fostering Synergistic Approaches Combining Experimental Validation with Advanced Computational Research

The most rapid and impactful advances in the field of organic electronics will come from a close collaboration between experimental and computational research. nih.govhutchisonlab.org While experimental studies provide the ground truth about material properties and device performance, computational modeling can offer a deeper understanding of the underlying mechanisms at the molecular level. chemrxiv.org For example, quantum chemical calculations can be used to predict the electronic structure, photophysical properties, and charge transport characteristics of this compound and its derivatives, guiding the synthesis of new materials with tailored properties. mdpi.combeilstein-journals.org Molecular dynamics simulations can provide insights into the morphology of thin films and the interface between different layers in a device. By fostering a synergistic approach where computational predictions are used to guide experimental efforts, and experimental results are used to refine and validate computational models, the research community can accelerate the development of next-generation organic electronic materials and devices. nih.govhutchisonlab.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.